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Compound of Interest

Compound Name: EMD638683

Cat. No.: B607298 Get Quote

EMD638683 is a small molecule inhibitor with the chemical formula C₁₈H₁₈F₂N₂O₄ and a

molecular weight of 364.34 g/mol .[1][2] Its structure is formally named N'-[2-(3,5-

difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide.[2][3]

Identifier Value

IUPAC Name
N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-

ethyl-4-hydroxy-3-methylbenzohydrazide[2]

CAS Number 1181770-72-8[1][2][3][4]

Molecular Formula C₁₈H₁₈F₂N₂O₄[1][2][3]

Molecular Weight 364.34[1][2]

Canonical SMILES
CCc1c(C)c(O)cc(c1)C(=O)NNC(=O)C(O)c1cc(F

)cc(F)c1[2]

Isomeric SMILES
CC1=C(CC)C(C(NNC(--INVALID-LINK--

C2=CC(F)=CC(F)=C2)=O)=O)=CC=C1O[5][6]

InChI Key SSNAPUUWBPZGOY-UHFFFAOYSA-N[3]

Mechanism of Action and Biological Activity
EMD638683 is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase

involved in various cellular processes, including cell survival, proliferation, and ion channel

regulation.[2] The primary mechanism of action involves the inhibition of SGK1-dependent
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phosphorylation of downstream targets like N-Myc downstream-regulated gene 1 (NDRG1).[1]

[7][8] While highly selective for SGK1, EMD638683 also demonstrates inhibitory effects on

other related kinases.[1][2][8]

Its biological activities include antihypertensive and anti-tumor effects.[4] It has been shown to

prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking the NLRP3

inflammasome.[9] Furthermore, it augments radiation-induced apoptosis in colon carcinoma

cells.[1][3]
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EMD638683 inhibition of the Ang II-induced pro-fibrotic pathway.
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Quantitative Efficacy Data
The inhibitory potency of EMD638683 has been quantified in various in vitro and in vivo

models.

Table 1: In Vitro Inhibitory Activity
Target Assay Type Value Reference

SGK1 Cell-free kinase assay IC₅₀ = 3 µM [1][2][4][7]

NDRG1

Phosphorylation

HeLa cell-based

assay
IC₅₀ = 3.35 ± 0.32 µM [1][8]

SGK1
Biochemical kinase

assay (at 1 µM)
85% inhibition [2]

SGK2
Biochemical kinase

assay (at 1 µM)
71% inhibition [2]

SGK3
Biochemical kinase

assay (at 1 µM)
75% inhibition [2]

MSK1
Biochemical kinase

assay
IC₅₀ ≤ 1 µM [2]

PRK2
Biochemical kinase

assay
IC₅₀ ≤ 1 µM [2]

Table 2: In Vivo Efficacy in a Rat Model of Pulmonary
Hypertension
Data from a monocrotaline (MCT)-induced pulmonary vascular remodeling model in rats

treated with 20 mg/kg EMD638683.[1]
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Parameter Vehicle Control
EMD638683
Treated

P-value

Right Ventricular

Systolic Pressure

(RVSP)

28.2 ± 3.1 mmHg 15.8 ± 2.5 mmHg <0.05

Right Ventricular

Hypertrophy Index

(RVHI)

0.41 ± 0.06 0.27 ± 0.02 <0.05

Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings.

In Vitro NDRG1 Phosphorylation Inhibition Assay[8]
This assay quantifies the ability of EMD638683 to inhibit the SGK1-mediated phosphorylation

of its downstream target, NDRG1.

Cell Culture: Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of

10⁵ cells per well. They are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate

for 24 hours at 37°C and 5% CO₂.

Compound Treatment: A 100X stock solution of EMD638683 in dimethyl sulfoxide (DMSO) is

diluted 100-fold into the cell culture medium to achieve the desired final concentrations. A

vehicle control using 1% DMSO is run in parallel.

Incubation: Cells are incubated with the compound for an additional 24 hours under the

same culture conditions.

Analysis: Following incubation, cell lysates are collected, and the abundance of

phosphorylated NDRG1 is determined, typically via Western Blotting or a specific

immunoassay, to calculate the IC₅₀ value.

In Vitro Radiation-Induced Apoptosis Assay[1]
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This protocol assesses the synergistic effect of EMD638683 on apoptosis in cancer cells

following radiation.

Cell Preparation

Treatment

Analysis

Seed 10^5 CaCo-2 cells
in 6-well plates

Culture for 24h

Apply 50 µM EMD638683
or DMSO (Control)

Incubate for 24h

Expose to Radiation
(3 Gray)
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Analyze Apoptosis
(Flow Cytometry)
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Workflow for the in vitro radiation-induced apoptosis assay.

In Vivo Antihypertensive Efficacy Study[7][8]
This animal model evaluates the ability of EMD638683 to counteract hypertension associated

with hyperinsulinemia.

Animal Model: Mice are fed a diet containing 10% fructose and given isotonic saline to drink,

inducing a state of hyperinsulinemia and salt-sensitive hypertension. SGK1 knockout mice

are used as a negative control.

Drug Administration: EMD638683 is mixed into the chow at a concentration of 4460 ppm,

resulting in an approximate daily dose of 600 mg/kg.

Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the

tail-cuff method at baseline and after 24 hours of treatment, as well as over a chronic 4-week

period.

Metabolic Analysis: Mice are housed in metabolic cages to facilitate the collection of urine.

Urinary flow rate and electrolyte (Na⁺) concentrations are determined using flame

photometry to assess renal function.

Data Analysis: Blood pressure and urinary excretion data from treated groups are compared

to untreated controls and SGK1 knockout mice to determine the compound's efficacy and

dependency on SGK1.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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